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Cat. No.: B1194336 Get Quote

For Researchers, Scientists, and Drug Development Professionals

While specific structure-activity relationship (SAR) studies on 12a-Hydroxydalpanol analogs

are not readily available in the current body of scientific literature, a wealth of information exists

for the broader class of rotenoids, to which 12a-Hydroxydalpanol belongs. Rotenoids are a

class of naturally occurring isoflavonoids, many of which exhibit significant cytotoxic and

antiviral properties. This guide provides a comparative analysis of the SAR of various rotenoid

analogs, drawing from published experimental data to elucidate the structural features crucial

for their biological activity.

Cytotoxicity of Rotenoid Analogs
The cytotoxic effects of rotenoids have been extensively studied against various cancer cell

lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50)

of different rotenoid analogs, highlighting the impact of structural modifications on their

antiproliferative activity.

Table 1: Cytotoxicity of Carbonyl Group-Modified Rotenone Analogs[1]
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Compound Modification
IC50 (μM) vs.
MCF-7

IC50 (μM) vs.
A549

IC50 (μM) vs.
HCT116

Rotenone
Parent

Compound
1.98 >100 n.d.

1

C=O converted

to C=NOH

(oxime)

2.56 0.28 n.d.

2
C=O reduced to

CH-OH (alcohol)
3.11 0.45 n.d.

2i
C=O reduced to

CH2 (alkene)
n.d. 0.11 n.d.

Doxorubicin Positive Control 5.89 - -

n.d. = not

determined

Table 2: Cytotoxicity of Rotenoid Glycosides from Amorpha fruticosa[2]

Compound Glycosylation
IC50 (μM) vs. MCF-
7

IC50 (μM) vs. HCT-
116

4
New glycoside

(amorphaside D)
3.90 >50

5 Known glycoside <2.00 <2.00

6 Known glycoside <2.00 <2.00

7 Known glycoside 0.95 >50

8 Known glycoside 34.08 >50

Cisplatin Positive Control 13.40 18.52

Table 3: Cytotoxicity of Rotenoids from Vicia faba[3]
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Compound Cell Line IC50 (μM)
Selectivity Index
(SI)

Mixture of 1a and 1b HCT-116 7.10 >7

MCF-7 3.73 >13

501Mel 15.21 >3

NIH/3T3 (non-tumor) >50.00 -

Doxorubicin HCT-116 0.05 -

MCF-7 0.03 -

501Mel 0.04 -

From these data, several SAR trends can be observed:

Modification of the Carbonyl Group: Modifications at the C-12 carbonyl group of rotenone

can significantly influence cytotoxicity. For instance, conversion to an oxime (1) or reduction

to an alcohol (2) or methylene group (2i) can enhance activity against the A549 lung cancer

cell line.[1]

Glycosylation: The presence and nature of a sugar moiety can dramatically affect

cytotoxicity. Certain rotenoid glycosides (5 and 6) exhibit potent activity against both MCF-7

and HCT-116 cell lines, even surpassing the efficacy of cisplatin.[2]

Selective Cytotoxicity: A mixture of rotenoids from Vicia faba demonstrated greater

cytotoxicity against the MCF-7 breast cancer cell line and showed a high selectivity index,

being significantly less toxic to non-tumorigenic NIH/3T3 cells.

Antiviral Activity of Rotenoid Analogs
Recent studies have also explored the antiviral potential of rotenoids. The following table

summarizes the activity of several rotenoids against Respiratory Syncytial Virus (RSV) and

Human Rhinovirus 2 (HRV-2).

Table 4: Antiviral Activity of Rotenoids from Millettia oblata ssp. teitensis
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Compound Virus IC50 (μM)

3 HRV-2 4.2

6 RSV 0.4 - 10

8 RSV 0.4 - 10

10 RSV 0.4 - 10

11 (Isoflavone) RSV 0.4 - 10

14 (Isoflavone) RSV 0.4 - 10

These findings indicate that certain rotenoids and related isoflavones possess promising

antiviral activities, suggesting another avenue for therapeutic development.

Inhibition of Mitochondrial Complex I
The primary mechanism of action for the cytotoxicity of many rotenoids is the inhibition of

mitochondrial complex I (NADH:ubiquinone oxidoreductase). A comprehensive study on

hydroxylated rotenoids has provided valuable insights into the SAR for this target.

Table 5: Inhibition of Mitochondrial Complex I by Hydroxylated Rotenoids

Compound IC50 (nM)

Rotenone (1) 6.9

Deguelin (2) 10.6

Amorphigenin (3) <10 μM

Dalpanol (4) <10 μM

Dihydroamorphigenin (5) <10 μM

Amorphigenol (6) <10 μM

The study highlighted that 23 out of 29 hydroxylated derivatives of rotenone and deguelin

inhibited complex I with IC50 values below 10 μM. Amorphigenin (3) and dihydroamorphigenin
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(5) were particularly effective at selectively inhibiting the proliferation of prostate cancer cells

over normal prostate cells. This suggests that hydroxylation can be a key modification to

potentially reduce neurotoxicity while maintaining potent and selective anticancer activity.

Experimental Protocols
Cytotoxicity Assays (MTT Assay)

The antiproliferative activity of the rotenoid analogs is commonly determined using the 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT-116) are cultured in

appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and

antibiotics at 37°C in a humidified atmosphere with 5% CO2.

Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then

treated with various concentrations of the test compounds for a specified period (e.g., 48 or

72 hours).

MTT Addition: After the treatment period, the medium is replaced with fresh medium

containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4

hours to allow for the formation of formazan crystals by viable cells.

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a

solubilization solution (e.g., DMSO). The absorbance is then measured at a specific

wavelength (e.g., 570 nm) using a microplate reader.

IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell

viability (IC50) is calculated from the dose-response curves.

Antiviral Assays (Plaque Reduction Assay)

The antiviral activity can be assessed using a plaque reduction assay.

Cell Culture and Virus Infection: A monolayer of host cells (e.g., HEp-2 for RSV) is grown in

multi-well plates. The cells are then infected with the virus in the presence of serial dilutions

of the test compounds.
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Overlay and Incubation: After an adsorption period, the virus-compound mixture is removed,

and the cells are overlaid with a medium containing a gelling agent (e.g., methylcellulose) to

restrict virus spread to adjacent cells, thus forming localized plaques. The plates are

incubated for several days to allow for plaque development.

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with

crystal violet), and the number of plaques in each well is counted.

IC50 Calculation: The IC50 value is determined as the compound concentration that reduces

the number of viral plaques by 50% compared to the untreated virus control.

Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the structure-activity

relationship studies of rotenoids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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